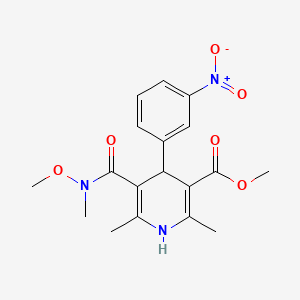
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxymethylamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxymethylamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester is a useful research compound. Its molecular formula is C18H21N3O6 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Pyridinecarboxylic acid derivatives, particularly the compound 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxymethylamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester , have garnered attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its complex structure consisting of a pyridine ring with multiple substituents:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Dihydro and Methyl Substituents : Contributing to its pharmacokinetic properties.
- Nitrophenyl Group : Implicated in various biological interactions.
Antimicrobial Properties
Research indicates that derivatives of 3-pyridinecarboxylic acid exhibit significant antimicrobial activity. The presence of the nitrophenyl group enhances the compound's ability to inhibit bacterial growth. For instance, studies have shown that similar compounds can effectively combat strains of Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antibiotic agent.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays measuring free radical scavenging activity. The presence of specific functional groups allows for effective neutralization of reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of cancer therapy. Inhibitory assays reveal that it can target specific kinases involved in tumor growth and proliferation. For example, it has been noted to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Data Table: Biological Activities Summary
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging ROS | |
| Enzyme Inhibition | CDK inhibition |
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against various bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating superior efficacy.
Case Study 2: Cancer Cell Line Studies
In vitro studies involving human cancer cell lines showed that treatment with the compound resulted in reduced cell viability and induced apoptosis. Flow cytometry analysis confirmed these findings, highlighting its potential as a chemotherapeutic agent.
The biological activity of 3-Pyridinecarboxylic acid derivatives is attributed to several mechanisms:
- Interaction with Cellular Targets : The compound binds to specific receptors or enzymes, altering their activity.
- Induction of Apoptosis : Through pathways such as the intrinsic mitochondrial pathway, it promotes programmed cell death in cancer cells.
- Modulation of Signaling Pathways : It affects key signaling cascades involved in inflammation and cancer progression.
Properties
CAS No. |
133147-16-7 |
|---|---|
Molecular Formula |
C18H21N3O6 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 5-[methoxy(methyl)carbamoyl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C18H21N3O6/c1-10-14(17(22)20(3)27-5)16(15(11(2)19-10)18(23)26-4)12-7-6-8-13(9-12)21(24)25/h6-9,16,19H,1-5H3 |
InChI Key |
DSPRWQBESJGGTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















